molecular formula C11H15N3O2 B1401072 (1-Pyridazin-3-yl-piperidin-4-yl)-acetic acid CAS No. 1316225-77-0

(1-Pyridazin-3-yl-piperidin-4-yl)-acetic acid

Cat. No.: B1401072
CAS No.: 1316225-77-0
M. Wt: 221.26 g/mol
InChI Key: AKBRVZISRMTXFA-UHFFFAOYSA-N
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Description

(1-Pyridazin-3-yl-piperidin-4-yl)-acetic acid: is a chemical compound that features a pyridazine ring attached to a piperidine ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Pyridazin-3-yl-piperidin-4-yl)-acetic acid typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Formation of the Piperidine Ring: The piperidine ring is often synthesized via cyclization reactions involving appropriate precursors.

    Coupling of Pyridazine and Piperidine Rings: The pyridazine and piperidine rings are coupled using a suitable linker, often through nucleophilic substitution or condensation reactions.

    Introduction of the Acetic Acid Moiety:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1-Pyridazin-3-yl-piperidin-4-yl)-acetic acid can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridazine or piperidine rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Receptor Binding: May interact with biological receptors, influencing cellular processes.

Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

    Therapeutic Agents: Potential use in developing treatments for various diseases.

Industry:

    Material Science: Utilized in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (1-Pyridazin-3-yl-piperidin-4-yl)-acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

  • (1-Pyridazin-3-yl-piperidin-4-yl)methanamine
  • (1-Pyridazin-3-yl-piperidin-4-yl)ethanol
  • (1-Pyridazin-3-yl-piperidin-4-yl)propanoic acid

Uniqueness:

  • Structural Features: The presence of both pyridazine and piperidine rings, along with the acetic acid moiety, makes (1-Pyridazin-3-yl-piperidin-4-yl)-acetic acid unique.
  • Reactivity: The compound’s reactivity profile is distinct due to the combination of functional groups, allowing for diverse chemical transformations.
  • Applications: Its potential applications in various fields, including medicinal chemistry and material science, highlight its versatility compared to similar compounds.

Properties

IUPAC Name

2-(1-pyridazin-3-ylpiperidin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c15-11(16)8-9-3-6-14(7-4-9)10-2-1-5-12-13-10/h1-2,5,9H,3-4,6-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKBRVZISRMTXFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC(=O)O)C2=NN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Pyridazin-3-yl-piperidin-4-yl)-acetic acid
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(1-Pyridazin-3-yl-piperidin-4-yl)-acetic acid
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(1-Pyridazin-3-yl-piperidin-4-yl)-acetic acid
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(1-Pyridazin-3-yl-piperidin-4-yl)-acetic acid
Reactant of Route 6
(1-Pyridazin-3-yl-piperidin-4-yl)-acetic acid

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